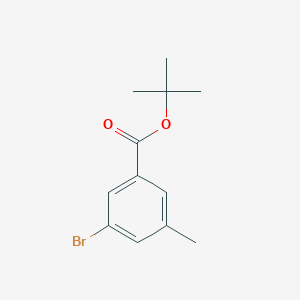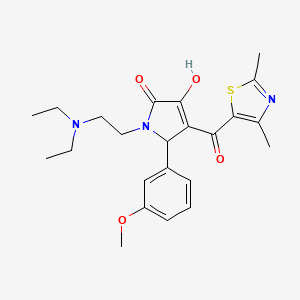![molecular formula C17H13N3S2 B2488622 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 380342-30-3](/img/structure/B2488622.png)
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile, also known as BMPS, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BMPS is a member of the benzothiazole family and has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Scientific Research Applications
Antitumor Activity
Research has identified novel 2-(4-aminophenyl)benzothiazoles possessing highly selective and potent antitumor properties both in vitro and in vivo. These compounds, including 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile derivatives, have shown promise in the treatment of various cancers. One mechanism of action involves the induction and biotransformation by cytochrome P450 1A1 to active metabolites, suggesting a critical role of metabolic activation in their antitumor efficacy (Bradshaw et al., 2002).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of a series of benzothiazole derivatives have revealed moderate to excellent antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as antifungal and anthelmintic activities. This highlights the compound's potential beyond antitumor applications, indicating a versatile therapeutic profile (Amnerkar et al., 2015).
Antimicrobial Agents
Amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole have been designed and synthesized, demonstrating potential as antimicrobial agents. These derivatives show high antimicrobial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, further broadening the scope of benzothiazole derivatives in treating infections (Alsarahni et al., 2017).
Mechanism of Action and Metabolism
The antitumor mechanism of benzothiazole derivatives involves selective uptake, metabolism, and DNA adduct formation in sensitive tumor cells. Critical to this activity is the induction of cytochrome P450 1A1, suggesting a metabolism-dependent mechanism for their selective cytotoxic effects. This mechanism provides insight into the therapeutic potential and selectivity of these compounds for cancer treatment (Leong et al., 2003).
Pharmaceutical Development
The development of benzothiazole derivatives as clinical candidates involves overcoming challenges related to solubility and bioavailability. The synthesis of water-soluble prodrugs, such as L-lysyl- and L-alanyl-amide prodrugs, addresses these issues, facilitating their clinical evaluation and potential use in cancer therapy (Hutchinson et al., 2002).
properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-methylphenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-2-3-7-13(11)19-16(21)12(10-18)17-20-14-8-4-5-9-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONJSNYLDLZRY-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

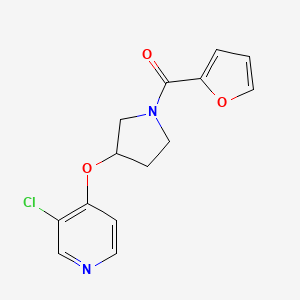
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
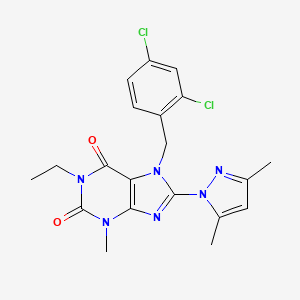
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
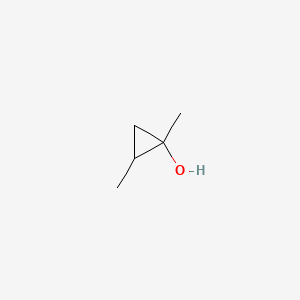

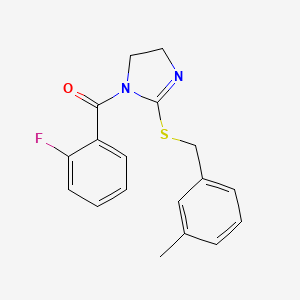
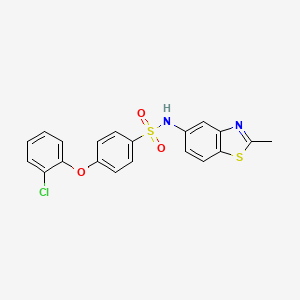
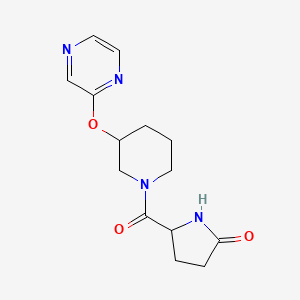
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
